N-ALLYL-N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINE
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Overview
Description
N-ALLYL-N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINE is an organic compound that features a thiazole ring substituted with a bromophenyl group and an allyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINE typically involves the reaction of 4-bromophenylthiazole with allyl amine. One efficient method involves the use of DMSO–allyl bromide as a reagent for an atom-economic one-pot N-allylation and bromination under basic conditions . This method allows for the simultaneous introduction of the allyl and bromophenyl groups to the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like m-CPBA can be used to form epoxides.
Reduction: Reducing agents like LiAlH4 can be used to reduce the allyl group.
Major Products
Substitution: Products include various substituted thiazoles.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated amines and other reduced derivatives.
Scientific Research Applications
N-ALLYL-N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against breast adenocarcinoma.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It has been used in studies exploring the inhibition of specific enzymes and pathways in various biological systems.
Mechanism of Action
The mechanism of action of N-ALLYL-N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a bromophenyl-thiazole structure and has been studied for its antimicrobial and anticancer properties.
N-allyl-N’-(4-bromophenyl)thiourea: Another compound with a similar structure, used in early discovery research.
Uniqueness
N-ALLYL-N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINE is unique due to its combination of an allyl group and a bromophenyl-thiazole structure. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(4-bromophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2S/c1-2-7-14-12-15-11(8-16-12)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBFRPQVSKBYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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